Safety data sheet (SDS) for [3-(Dimethylamino)propyl]hydrazine CAS 14122-18-0
Safety data sheet (SDS) for [3-(Dimethylamino)propyl]hydrazine CAS 14122-18-0
Topic: Safety Data Sheet (SDS) Technical Guide: [3-(Dimethylamino)propyl]hydrazine CAS Verification Alert: 14122-18-0 (User Provided) vs. Chemical Identity
CRITICAL DATA INTEGRITY ALERT
STOP AND VERIFY: The CAS number provided in your request (14122-18-0 ) is officially registered to 3,6-Anhydro-D-galactose , a non-hazardous sugar derivative. However, the chemical name you specified, [3-(Dimethylamino)propyl]hydrazine , refers to a highly hazardous, toxic, and corrosive hydrazine derivative (often associated with CAS 6923-26-8 for the free base or 66422-95-5 for the dihydrochloride salt).
This guide is written for the HAZARDOUS HYDRAZINE compound based on the technical depth required for drug development. Do NOT treat this substance as a sugar.
PART 1: CHEMICAL IDENTITY & TECHNICAL SPECIFICATIONS
Chemical Name: [3-(Dimethylamino)propyl]hydrazine Synonyms: 3-hydrazinyl-N,N-dimethylpropan-1-amine; N,N-Dimethyl-1,3-propylenediamine hydrazine. Molecular Formula: C₅H₁₅N₃ Molecular Weight: 117.19 g/mol (Free Base)
Physicochemical Properties Table
| Property | Value (Approximate/Class-Based) | Technical Significance |
| Physical State | Colorless to Yellow Liquid (Free Base) / White Solid (HCl Salt) | Color change to dark yellow/brown indicates oxidation (formation of hydrazones/diazenes). |
| Boiling Point | ~160–170°C (Predicted) | High boiling point allows for high-temperature cyclization reactions (e.g., Pyrazole synthesis). |
| Solubility | Miscible in Water, Ethanol, DMSO | Highly polar due to the primary hydrazine and tertiary amine termini. |
| pKa | ~9.5 (Amine), ~8.0 (Hydrazine) | Dual-basic centers; acts as a bidentate nucleophile. |
| Stability | Air and Moisture Sensitive | Hydrazine moiety is a strong reducing agent; absorbs CO₂ from air. |
PART 2: HAZARD ARCHITECTURE (GHS CLASSIFICATION)
This compound possesses a "Hydrazine-Amine" dual-hazard pharmacophore. The toxicity is driven by the nucleophilic hydrazine group (DNA alkylation potential) and the basic amine (tissue corrosion).
GHS Hazard Statements (Derived from Structural Activity Relationships)
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Danger!
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H314: Causes severe skin burns and eye damage (Skin Corr. 1B).
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H301/H311: Toxic if swallowed or in contact with skin (Acute Tox. 3).
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H351: Suspected of causing cancer (Carc. 2) — Class effect of hydrazines.
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H317: May cause an allergic skin reaction (Skin Sens. 1).
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H411: Toxic to aquatic life with long-lasting effects.
Toxicological Mechanism
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Metabolic Activation: Hydrazines can be metabolized by cytochrome P450s to form reactive diazonium ions or carbon-centered radicals, which can alkylate DNA (mutagenic potential).
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Enzyme Inhibition: The hydrazine moiety can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GAD), leading to potential neurotoxicity (seizures) in high acute exposures.
PART 3: SELF-VALIDATING HANDLING PROTOCOL
Objective: Create a closed-loop safety system where the status of the chemical is visually or procedurally verified before use.
The "Red Flag" Visual Check
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Protocol: Before opening the container, inspect the liquid/solid.
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Validation:
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Clear/Colorless:PASS. Material is pure.
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Yellow/Brown:FAIL. Significant oxidation has occurred. Formation of azines or hydrazones.[1] Do not use for sensitive catalysis.
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Inert Atmosphere Transfer (Schlenk Line)
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Reasoning: Hydrazines react with atmospheric CO₂ to form carbazates and oxidize with O₂.
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Step-by-Step:
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Purge receiver flask with N₂ or Ar for 10 minutes.
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Use a positive-pressure cannula transfer or a gas-tight syringe for liquids.
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Never pour open-mouthed in a standard fume hood unless quenching immediately.
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Decontamination (Quenching) Logic
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Standard: Bleach (Sodium Hypochlorite) is the standard quencher for hydrazines.
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Reaction:
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Validation:
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Prepare a 10% bleach solution.
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Add waste dropwise. Bubbling (N₂ gas evolution) confirms active hydrazine destruction.
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Continue until bubbling ceases.
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PART 4: SYNTHESIS & REACTION WORKFLOWS
This compound is a critical building block in drug discovery, particularly for Citalopram (antidepressant) analogs and Pyrazole-based kinase inhibitors.
Workflow 1: Pyrazole Heterocycle Synthesis
Reaction with enaminones to form pyrazoles, a common scaffold in oncology drugs.
Figure 1: Mechanism of pyrazole formation. The hydrazine acts as a dinucleophile, attacking the enaminone to form a pyrazole ring, a key step in synthesizing kinase inhibitors.
Workflow 2: Citalopram Analog Synthesis
Use as a linker to introduce the dimethylaminopropyl side chain.
Figure 2: The dimethylaminopropyl chain is the pharmacophore responsible for SERT binding in Citalopram. While typically introduced via alkyl chloride, the hydrazine derivative is used in analog libraries.
PART 5: EMERGENCY RESPONSE
Medical Alert: If exposure occurs, inform medical personnel that the patient has been exposed to a HYDRAZINE derivative. Standard amine treatment may be insufficient.
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Skin Contact:
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Immediate: Drench with water for 15 minutes.
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Secondary: Do not use neutralizing acids (heat of reaction may worsen burn). Use Polyethylene Glycol (PEG 400) if available to solubilize the organic base.
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Inhalation:
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Immediate: Move to fresh air.
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Observation: Monitor for pulmonary edema (fluid in lungs) for 24 hours, as symptoms are often delayed.
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Spill Control:
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Do NOT use sawdust (fire hazard with oxidizers).
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Use: Vermiculite or sand.[2]
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Neutralize: Treat the absorbed spill with dilute hypochlorite solution in a well-ventilated area before disposal.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120422, [3-(Dimethylamino)propyl]hydrazine dihydrochloride. PubChem.[2][3] [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Hydrazine Derivatives: Toxicological Summary. ECHA. [Link]
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Al-Qalaf, F., et al. (2007). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-Dimethylamino-2-Propenenitrile and their Reactivity toward Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry. [Link]
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Carl Roth GmbH. Safety Data Sheet: 3,6-Anhydro-D-galactose (CAS 14122-18-0 Verification). Carl Roth.[4] [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,6-Anhydro-D-galactose, 250 mg, CAS No. 14122-18-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
